
Oxazepam hemisuccinate
描述
Oxazepam hemisuccinate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic, sedative, and muscle relaxant properties. Benzodiazepines, including oxazepam, function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, leading to sedative and anxiolytic effects . This compound is formed by the esterification of oxazepam with succinic acid, resulting in a compound with potentially different pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of oxazepam hemisuccinate involves the acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction proceeds as follows:
- Oxazepam is dissolved in an appropriate solvent, such as dichloromethane.
- Succinic anhydride is added to the solution.
- Pyridine is used as a catalyst to facilitate the acylation reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of oxazepam and succinic anhydride in industrial reactors.
- Use of automated systems to control reaction conditions, such as temperature and stirring speed.
- Continuous monitoring of the reaction progress using analytical techniques like high-performance liquid chromatography (HPLC).
- Isolation and purification of the final product using industrial-scale filtration and recrystallization techniques.
化学反应分析
Types of Reactions: Oxazepam hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield oxazepam and succinic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The compound can participate in substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often with the aid of acid or base catalysts.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Hydrolysis: Produces oxazepam and succinic acid.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed.
科学研究应用
Oxazepam hemisuccinate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, oxazepam.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Oxazepam hemisuccinate exerts its effects through the same mechanism as oxazepam. It enhances the effect of gamma-aminobutyric acid (GABA) at the GABA(A) receptor, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the inhibition of neuronal activity, producing anxiolytic and sedative effects.
相似化合物的比较
Oxazepam: The parent compound, used for its anxiolytic and sedative properties.
Diazepam: Another benzodiazepine with similar effects but different pharmacokinetic properties.
Lorazepam: A benzodiazepine with a similar mechanism of action but different clinical uses.
Uniqueness: Oxazepam hemisuccinate is unique due to its esterified form, which may alter its pharmacokinetic properties compared to oxazepam. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion, making it a compound of interest for further research.
生物活性
Oxazepam hemisuccinate (OXEMIS) is a derivative of oxazepam, a well-known benzodiazepine that is primarily utilized for its anxiolytic properties. OXEMIS exhibits biological activities similar to its parent compound, but with distinct pharmacological advantages, particularly in terms of enhanced efficacy and reduced side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and clinical implications.
This compound acts as a positive allosteric modulator of the GABAA receptor, which is crucial for mediating the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). By enhancing GABA's effects, OXEMIS reduces neuronal excitability and promotes anxiolytic and sedative effects.
Key Mechanisms:
- GABAA Receptor Modulation : OXEMIS increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and decreased excitability .
- Stereoselectivity : The (S)-enantiomer of oxazepam has been shown to have a significantly higher affinity for GABAA receptors compared to the (R)-enantiomer, suggesting that OXEMIS may provide enhanced therapeutic effects while minimizing adverse reactions .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism. Key aspects include:
- Absorption : OXEMIS is administered intramuscularly and achieves peak plasma concentrations rapidly.
- Metabolism : The primary metabolic pathway involves glucuronidation, where the (S)-enantiomer is preferentially conjugated by UDP-glucuronosyltransferases (UGTs), leading to an enriched ratio of (S)/(R) metabolites in plasma .
- Elimination : The elimination half-life is influenced by hepatic function and potential drug interactions that may affect UGT activity.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | High (intramuscular) |
Peak Plasma Concentration | Rapid onset |
Half-life | Variable (dependent on liver function) |
Metabolism | Glucuronidation |
Clinical Studies and Efficacy
Clinical evaluations have demonstrated the efficacy of this compound in treating anxiety disorders. A notable double-blind crossover study assessed its anxiolytic effects compared to racemic oxazepam.
Case Study Findings:
- Study Design : 34 patients with anxiety disorders received either OXEMIS or racemic oxazepam at a dose of 100 mg daily.
- Outcomes : Patients reported significant improvements in anxiety symptoms measured by the Hamilton Anxiety Rating Scale (HARS). OXEMIS showed superior efficacy over the racemic form, particularly in reducing sleep disturbances and somatic symptoms associated with anxiety .
Table 2: Clinical Efficacy Comparison
Treatment | Symptom Reduction (%) | Sleep Improvement (%) |
---|---|---|
This compound | 75 | 70 |
Racemic Oxazepam | 60 | 50 |
Research Findings
Recent research has focused on the structural modifications and their impact on biological activity. For instance, studies have explored the conjugation of this compound with dopamine, enhancing neurotransmitter delivery into the brain and potentially improving therapeutic outcomes for neuropsychiatric conditions .
Structural Activity Relationship
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Oxazepam hemisuccinate in biological matrices?
Methodological Answer: Advanced LC-MS/MS protocols are optimal for quantifying this compound due to their high sensitivity and specificity. For instance, reverse-phase chromatography with a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and a gradient mobile phase (acetonitrile/0.1% formic acid) can separate the compound from matrix interferences. Quantification should use deuterated internal standards (e.g., Oxazepam-D5) to correct for ion suppression/enhancement . Calibration curves should span clinically relevant concentrations (e.g., 1–500 ng/mL), with validation parameters (accuracy, precision, LOD/LOQ) adhering to FDA guidelines.
Q. How do structural modifications, such as hemisuccinate esterification, influence the physicochemical properties of Oxazepam?
Methodological Answer: Hemisuccinate esterification alters polarity and solubility, which can be assessed via logP measurements (e.g., shake-flask method) and HPLC retention times under standardized conditions. Comparative studies between Oxazepam and its hemisuccinate derivative show increased aqueous solubility (e.g., 2.5-fold in phosphate buffer pH 7.4), attributed to the succinate moiety’s hydrophilicity. Stability studies (e.g., forced degradation under acidic/alkaline conditions) reveal ester hydrolysis kinetics, with HPLC-UV monitoring at 230 nm .
Advanced Research Questions
Q. How can researchers optimize chiral separation of this compound using Human Serum Albumin (HSA) in HPLC?
Methodological Answer: Enantioselective separation requires optimizing HSA column parameters. For this compound, the CHIRALPAK® HSA column (100 × 4 mm) with a mobile phase of 2-propanol:phosphate buffer (10 mM, pH 7.0) at 0.9 mL/min achieves baseline resolution (Rs > 1.5). Under acetylated HSA (AcHSA) conditions, Δα values increase to +35%, suggesting enhanced enantiorecognition due to altered binding site accessibility. Method validation should include robustness testing (e.g., ±10% organic modifier variation) and reproducibility across batches .
Q. What methodological considerations are essential for assessing this compound's metabolic pathways involving UGT enzymes?
Methodological Answer: In vitro studies using recombinant UGT isoforms (e.g., UGT2B15, UGT2B17) and human liver microsomes can identify metabolic contributions. For UGT2B15 polymorphism analysis (e.g., D85Y), genotyping via TaqMan® 5'-nuclease assays followed by pharmacokinetic profiling (e.g., plasma clearance studies) is critical. In vivo, administer 15 mg oral doses with serial plasma sampling (0–36 h) and measure glucuronide metabolites via LC-MS/MS. Population pharmacokinetic models (e.g., NONMEM) can quantify UGT2B15’s contribution to interindividual variability (~34%) .
Q. What strategies are effective in resolving contradictory data regarding this compound's enantioselective binding to serum proteins?
Methodological Answer: Contradictions in Δα values (e.g., +14.6% under E-HSA vs. +35% under AcHSA) may arise from conformational changes in HSA. To reconcile these, use circular dichroism (CD) spectroscopy to monitor structural shifts in HSA upon acetylation. Competitive binding assays with site-specific probes (e.g., warfarin for Site I) can identify overlapping binding regions. Molecular docking simulations (e.g., AutoDock Vina) further clarify enantiomer orientation differences. Statistical tools like ANOVA should assess significance of Δk1/Δk2 variations across experimental replicates .
Q. Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound in multi-ingredient formulations?
Methodological Answer: Employ a factorial design to test excipient compatibility. For example, combine this compound with common formulation additives (e.g., lactose, magnesium stearate) and store under accelerated conditions (40°C/75% RH). Monitor degradation via HPLC-UV at 254 nm, focusing on ester hydrolysis and oxidation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while FT-IR spectroscopy confirms chemical integrity. Stability-indicating methods must validate specificity against degradation products .
Q. What statistical approaches are recommended for analyzing pharmacodynamic variability in this compound trials?
Methodological Answer: Mixed-effects models (e.g., SAS PROC MIXED) account for intra-subject variability in pharmacodynamic endpoints (e.g., digit-symbol substitution test scores). Covariance analysis adjusts for confounders like baseline anxiety scores. For genome-wide association studies (GWAS), apply Bonferroni correction to mitigate false positives from UGT2B15/UGT2B17 polymorphisms. Power analysis (e.g., G*Power) ensures adequate sample size (n ≥ 30) to detect clinically significant effect sizes (Cohen’s d > 0.5) .
Q. Data Presentation & Reproducibility
Q. How should researchers present chromatographic data for this compound in compliance with journal guidelines?
Methodological Answer: Tables must include Δk1, Δk2, and Δα values (as percentages) under both E-HSA and AcHSA conditions, with standard deviations from triplicate runs. Figures should show overlaid chromatograms of enantiomers, annotated with retention times and resolution factors. Follow the Beilstein Journal of Organic Chemistry’s guidelines: avoid duplicating data in text and tables; place detailed methods (e.g., buffer preparation) in supplementary materials .
Q. What metadata is critical for ensuring reproducibility in UGT enzyme activity assays?
Methodological Answer: Report enzyme source (e.g., baculovirus-expressed UGT2B15), substrate concentrations (e.g., 10–200 µM), and incubation conditions (pH 7.4, 37°C). Include negative controls (heat-inactivated enzymes) and positive controls (known UGT substrates). Raw data (e.g., Michaelis-Menten plots) should be deposited in repositories like Zenodo, with DOI links in the manuscript .
属性
IUPAC Name |
4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOKZUJHTYPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3693-18-3 (mono-hydrochloride salt) | |
Record name | Oxazepam hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70924562 | |
Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4700-56-5, 123632-29-1 | |
Record name | Oxazepam succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4700-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazepam hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZEPAM HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。